molecular formula C17H26Cl2N2O4 B13786724 4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranamine dihydrochloride CAS No. 66203-93-8

4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranamine dihydrochloride

Cat. No.: B13786724
CAS No.: 66203-93-8
M. Wt: 393.3 g/mol
InChI Key: GNCVIIHQWCRLJS-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranamine dihydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranamine dihydrochloride typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Piperidinoethoxy Side Chain: The piperidinoethoxy side chain is attached through an etherification reaction. This involves reacting the benzofuran intermediate with 2-chloroethylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amine group, converting it to an amine oxide or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidinoethoxy side chain, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine oxides and reduced amine derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidinoethoxy side chain and amine group make it particularly versatile for various applications in research and industry.

Properties

CAS No.

66203-93-8

Molecular Formula

C17H26Cl2N2O4

Molecular Weight

393.3 g/mol

IUPAC Name

[4,7-dimethoxy-6-(2-piperidin-1-ium-2-ylethoxy)-1-benzofuran-5-yl]azanium;dichloride

InChI

InChI=1S/C17H24N2O4.2ClH/c1-20-14-12-7-10-22-15(12)17(21-2)16(13(14)18)23-9-6-11-5-3-4-8-19-11;;/h7,10-11,19H,3-6,8-9,18H2,1-2H3;2*1H

InChI Key

GNCVIIHQWCRLJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)OCCC3CCCC[NH2+]3)[NH3+].[Cl-].[Cl-]

Origin of Product

United States

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